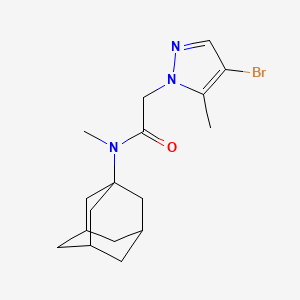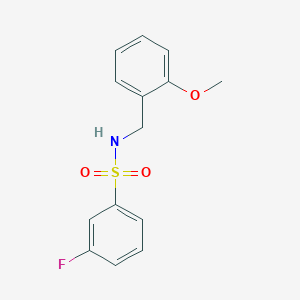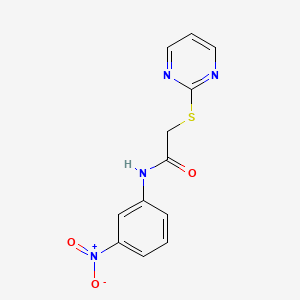![molecular formula C12H11ClFNO2S2 B10971645 N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10971645.png)
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, an ethyl group, a fluorobenzene ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.
Alkylation: The chlorothiophene intermediate is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(5-chlorothiophen-2-yl)ethyl.
Sulfonamide Formation: The final step involves the reaction of 1-(5-chlorothiophen-2-yl)ethyl with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluorobenzene ring can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[1-(5-Chlorthiophen-2-yl)ethyl]cyclopentanamin
- N-[1-(5-Chlorthiophen-2-yl)ethyl]-2-methansulfonylanilin
- 2-{[1-(5-Chlorthiophen-2-yl)ethyl]amino}ethan-1-ol
Einzigartigkeit
N-[1-(5-Chlorthiophen-2-yl)ethyl]-2-fluorbenzolsulfonamid ist aufgrund des Vorhandenseins der Fluorbenzolsulfonamid-Einheit einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Fluoratom erhöht die Stabilität und Lipophilie der Verbindung, was möglicherweise ihr pharmakokinetisches Profil verbessert. Darüber hinaus bietet die Kombination aus Thiophenring und Sulfonamidgruppe ein vielseitiges Grundgerüst für weitere chemische Modifikationen und Optimierungen.
Eigenschaften
Molekularformel |
C12H11ClFNO2S2 |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H11ClFNO2S2/c1-8(10-6-7-12(13)18-10)15-19(16,17)11-5-3-2-4-9(11)14/h2-8,15H,1H3 |
InChI-Schlüssel |
RNUCBTKBMKEQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B10971566.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)

![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)

![2-[(2,6-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10971594.png)
![4-({[(2-Chlorophenyl)carbamoyl]amino}methyl)benzenesulfonamide](/img/structure/B10971613.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)



![1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B10971639.png)
![7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971640.png)
